molecular formula C17H11N3O2 B8005235 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 34905-96-9

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B8005235
CAS No.: 34905-96-9
M. Wt: 289.29 g/mol
InChI Key: GCDRNZYQUDCYGD-UHFFFAOYSA-N
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Description

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a fused heterocyclic compound of significant interest in biochemical and pharmacological research due to its structural similarity to purine bases . This compound has demonstrated high cytokinin-like activity, promoting cell division, elongation, and differentiation in plant-based bioassays, with its efficacy comparable to the plant hormone Kinetin at concentrations as low as 10⁻⁹ M . In cancer research, the oxazolo[5,4-d]pyrimidine scaffold is recognized as a valuable structure for designing novel therapies . Derivatives of this core structure have been identified as potent inhibitors of key tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in anti-angiogenesis and tumor growth suppression strategies . Studies on various human cancer cell lines confirm that related oxazolopyrimidine compounds exhibit potent growth inhibitory (GI₅₀), cytostatic (TGI), and cytotoxic (LC₅₀) activities, showing particular promise against leukemia and colon cancer subpanels . The compound is readily synthesized via efficient routes such as consecutive aza-Wittig reactions, ensuring accessibility for research purposes . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-diphenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-15-13-17(20-14(19-15)11-7-3-1-4-8-11)22-16(18-13)12-9-5-2-6-10-12/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDRNZYQUDCYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518559
Record name 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34905-96-9
Record name 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole/pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one derivatives. For instance, research published in 2023 demonstrated that derivatives of this compound exhibited significant anti-breast cancer activity. The synthesis of these derivatives involved reactions with various amines to produce compounds that showed promising results in inhibiting cancer cell proliferation .

Case Study:

  • Compound Tested: 2,5-diphenyl-7-chloro-1,3-oxazolo[5,4-d]pyrimidine
  • Methodology: In vitro assays were conducted to evaluate the cytotoxicity against breast cancer cell lines.
  • Results: Certain derivatives displayed IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.

Photoluminescent Properties

The compound's unique structure also makes it suitable for applications in material science, particularly in developing photoluminescent materials. Its ability to emit light when excited by radiation can be harnessed in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:

  • Studies have shown that modifications to the oxazolo-pyrimidine structure can enhance luminescent properties, making them viable candidates for use in display technologies and lighting solutions.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Step 1: Formation of an oxazole ring through cyclization reactions.
  • Step 2: Introduction of phenyl groups via electrophilic substitution.
  • Step 3: Final cyclization to form the pyrimidine structure.

Table: Synthetic Pathways Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationBenzoyl bromide, silver cyanideOxazole formation
2Electrophilic SubstitutionPhenyl halidesDiphenyl substitution
3Final CyclizationPOCl₃, N,N-dimethylanilinePyrimidine formation

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.
  • X-ray Crystallography : Provides detailed information about the molecular arrangement in solid-state.

Mechanism of Action

The mechanism of action of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

Key Features:

  • Structural Analogy to Purines : The oxazole-pyrimidine framework mimics natural nucleic acid bases, enabling interactions with enzymes like purine nucleoside phosphorylase (PNP) and kinases .
  • Bioactivity: Derivatives of this scaffold exhibit anticancer, antiviral, and immunosuppressive activities. For example, 7-aminooxazolo[5,4-d]pyrimidines have shown inhibitory effects against ricin toxin (IC50 ~1–3 mM) .
  • Thermodynamic Stability: Computational studies indicate that oxazolo[5,4-d]pyrimidines are more thermodynamically stable than isomeric N′-cyanooxazolylacetamidines by ~12–13 kcal·mol<sup>−1</sup>, favoring their synthesis and applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Activity-Specific Comparisons

Anticancer Activity

  • Oxazolo[5,4-d]pyrimidines: Derivatives with 5-amino or 7-amino groups exhibit activity against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines. Replacing C5 methyl with a proton enhances efficacy compared to earlier analogs (e.g., SCM1–10 series) .
  • Thiazolo[5,4-d]pyrimidines : While less potent in anticancer roles, these derivatives show vasodilatory, antiplatelet, and cholesterol-lowering effects .
  • Triazolo[4,3-a]pyrimidines : Glycosylated analogs (e.g., compound 3 ) demonstrate moderate activity against MCF-7 cells but require structural optimization for selectivity .

Enzyme Inhibition

  • PNP Inhibition: 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one (IC50 = 131,000 nM) is significantly weaker than oxazole-based analogs, highlighting the importance of oxygen in the heterocycle for binding affinity .
  • Ricin Inhibition: 5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-ones (e.g., compound 2b) inhibit ricin A-chain (IC50 = 2.8 mM), whereas thio- or alkyl-substituted derivatives lack activity .

Biological Activity

2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the oxazolopyrimidine class. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications, due to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been studied for its ability to inhibit various kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed promising inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. One derivative exhibited an IC50 value of 0.33 µM against VEGFR-2, indicating potent activity in preventing tumor angiogenesis .

Acetylcholinesterase Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE). A study found that certain derivatives inhibited hAChE with IC50 values around 1 µM. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Acaricidal Activity

The acaricidal activity of this compound has also been investigated. Although some derivatives showed lower activity against mite eggs and larvae compared to other oxazolines, the findings suggest potential applications in pest control .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound's structure allows it to bind effectively at the ATP-binding site of kinases like VEGFR-2 and hAChE.
  • Hydrogen Bonding : The presence of a good hydrogen donor system facilitates interactions with target enzymes through classical hydrogen bonds .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yields and purity .

Case Studies

  • VEGFR-2 Inhibition :
    • Study : A series of oxazolo[5,4-d]pyrimidine derivatives were synthesized and tested.
    • Findings : Compound 9n showed IC50 values of 0.33 µM against VEGFR-2 and 0.29 µM against human umbilical vein endothelial cells (HUVEC) .
  • hAChE Inhibition :
    • Study : The compound's derivatives were evaluated using an Ellman-based colorimetric assay.
    • Findings : Several compounds demonstrated over 70% inhibition at concentrations of 10 µM .

Data Tables

CompoundTargetIC50 (µM)Activity
Compound 9nVEGFR-20.33Potent inhibitor
Compound AhAChE1.00Significant inhibition
Compound BAcaricidal ActivityN/AModerate activity

Q & A

Q. Table 1: Bioactivity Profile of Selected Derivatives

Compound Target Activity (IC₅₀/EC₅₀) Key Substituents Reference
5-Mercapto-C2-aryl analogRicin A-chain1.6–2.8 mMC2 aryl, C5-SH
2,5-Diphenyl-TYK2 inhibitorTYK2 kinase0.8 µMC2/C5 aryl
Glycosylated C7-amine derivativeMCF-7 breast cancer12 µMC7-sugar, C2 methyl

Q. Table 2: Computational Parameters for Docking Studies

Software Target Protein Ligand Preparation Key Findings
AutoDock VinaTYK2 (PDB: 4GIH)MMFF94 minimizationC5-phenyl enhances hydrophobic packing
Schrödinger MaestroRicin A-chainAMBER force fieldC5-SH forms H-bonds with Glu177

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